molecular formula C18H18N2O5 B1247775 Dictyoquinazol C

Dictyoquinazol C

Cat. No. B1247775
M. Wt: 342.3 g/mol
InChI Key: RFAIUXGESYTSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dictyoquinazol c belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Dictyoquinazol c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dictyoquinazol c is primarily located in the cytoplasm. Outside of the human body, dictyoquinazol c can be found in mushrooms. This makes dictyoquinazol c a potential biomarker for the consumption of this food product.

Scientific Research Applications

Neuroprotective Potential

  • Synthesis and Neuroprotective Activity : Dictyoquinazol A, a structural analog of Dictyoquinazol C, was synthesized and tested for neuroprotective activity. This research indicates that compounds in this series, including Dictyoquinazol C, could be promising for stroke treatment, showing superior activity compared to natural products in cell-based models of stroke (Lizarme et al., 2016).

  • Discovery from Mushrooms : Dictyoquinazols A, B, and C, isolated from the mushroom Dictyophora indusiata, have demonstrated neuroprotective properties. These compounds, including Dictyoquinazol C, protected mouse cortical neurons from glutamate- and NMDA-induced excitotoxicities, indicating their potential in neuroprotection (Lee et al., 2002).

  • Efficient Synthesis for Research : A concise synthesis method for Dictyoquinazol A, closely related to Dictyoquinazol C, has been developed. This synthesis process facilitates future research into the structure-activity relationship of these compounds, potentially leading to novel stroke treatments (Wangsahardja et al., 2016).

Potential Applications in Disease Research

  • Model Organism Studies : The social amoeba Dictyostelium discoideum is used for biomedical research, including the investigation of immune-cell disease, bacterial pathogenesis, and the action of neuroprotective drugs like Dictyoquinazol C. This model organism aids in understanding diseases and evaluating drug actions, including those of quinazoline compounds (Williams et al., 2006).

Broader Context

  • Repurposing Chloroquine Analogs : While not directly about Dictyoquinazol C, research on chloroquine and its analogs, which share structural similarities with quinazoline compounds, explores their use in cancer therapies. This indicates a potential avenue for the repurposing of Dictyoquinazol C in similar therapeutic areas (Solomon & Lee, 2009).

  • Employing Dictyostelium in Research : Dictyostelium, a model organism, is used for pharmacogenetic research, including studying the effects of compounds like Dictyoquinazol C. This research contributes to understanding the cellular mechanisms of action of various compounds (Otto et al., 2016).

properties

Product Name

Dictyoquinazol C

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-4-oxo-2H-quinazoline-1-carbaldehyde

InChI

InChI=1S/C18H18N2O5/c1-24-13-3-5-16(12(7-13)9-21)20-10-19(11-22)17-6-4-14(25-2)8-15(17)18(20)23/h3-8,11,21H,9-10H2,1-2H3

InChI Key

RFAIUXGESYTSKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CN(C3=C(C2=O)C=C(C=C3)OC)C=O)CO

synonyms

dictyoquinazol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.